5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline
Description
Properties
IUPAC Name |
5-(4-benzhydrylpiperazin-1-yl)-3-(4-methylphenyl)sulfonyltriazolo[1,5-a]quinazoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H30N6O2S/c1-24-16-18-27(19-17-24)42(40,41)33-32-34-31(28-14-8-9-15-29(28)39(32)36-35-33)38-22-20-37(21-23-38)30(25-10-4-2-5-11-25)26-12-6-3-7-13-26/h2-19,30H,20-23H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNYJYUKSCERJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)N5CCN(CC5)C(C6=CC=CC=C6)C7=CC=CC=C7 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H30N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
574.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is human carbonic anhydrase (hCA), specifically the isoforms hCA II and hCA VII. These enzymes are zinc-containing and catalyze the reversible hydration of carbon dioxide to bicarbonate and proton ions. hCA VII is mainly expressed in brain tissues and plays a role in neuronal excitation.
Mode of Action
The compound acts as an effective inhibitor of hCA, designed through the tail approach using the acetamide moiety as a linker and the benzhydrylpiperazine group as a tail. The crystal structures of this compound in complex with hCA II and hCA VII show that the inhibitor is stabilized by a higher number of polar and hydrophobic interactions in the active site of hCA VII compared to hCA II.
Biochemical Pathways
The inhibition of hCA VII affects the bicarbonate gradient, which results in the efflux of HCO3- ions through GABA A receptors. This process is functionally excitatory and establishes a GABAergic transmission. Moreover, hCA VII has been proposed to play a role in the control of neuropathic pain.
Pharmacokinetics
The conformational flexibility of the linker and the tail length are fundamental features to establish significant differences in the number of favorable enzyme/inhibitor interactions and consequently in the inhibition selectivity against the two hCA isoforms.
Result of Action
The compound’s action results in the inhibition of hCA, particularly hCA VII, which leads to changes in the bicarbonate gradient and potentially affects neuronal excitation. This could have implications for the treatment of conditions such as neuropathic pain.
Action Environment
The environment can influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules can affect the compound’s interaction with its targets and its overall effectiveness.
Biological Activity
The compound 5-(4-benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline is a synthetic derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound belongs to a class of triazole derivatives that incorporate a piperazine moiety. Its chemical structure can be represented as follows:
- Molecular Formula : C₂₀H₂₃N₅O₂S
- Molecular Weight : 393.49 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes and receptors involved in disease processes:
- Enzyme Inhibition : Similar compounds have shown efficacy as inhibitors of carbonic anhydrases (CAs), which are critical in regulating physiological pH and fluid balance. This suggests that the triazole framework may confer similar inhibitory properties against human carbonic anhydrases .
- Anticancer Activity : Other related compounds have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis through mechanisms such as tubulin polymerization inhibition and cell cycle arrest .
Biological Activity Data
A summary of the biological activities associated with the compound is presented in Table 1.
| Activity Type | Target/Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Carbonic Anhydrase Inhibition | Human CA II and VII | Not specified | Enzyme inhibition via binding interactions |
| Cytotoxicity | BT-474 (breast cancer) | 0.99 ± 0.01 | Induction of apoptosis via tubulin inhibition |
| Antimicrobial Activity | Gram-positive bacteria | Not specified | Potential bactericidal effects |
Case Studies
Several studies have explored the biological activity of related compounds, providing insights into potential applications:
- Anticancer Studies : A study on substituted triazole derivatives indicated that compounds with similar structures exhibit significant cytotoxicity against multiple cancer cell lines, including HeLa and MCF-7. The mechanism was attributed to apoptosis induction through mitochondrial pathways .
- Enzyme Interaction Studies : Research on carbonic anhydrase inhibitors revealed that compounds incorporating a piperazine moiety displayed selective inhibition against different isoforms of human carbonic anhydrases. The structural flexibility allowed for enhanced binding and selectivity .
- Antimicrobial Activity Evaluation : Preliminary evaluations of related quinazoline derivatives against Gram-positive and Gram-negative bacteria showed promising antibacterial activity, suggesting that modifications to the piperazine or triazole moieties could enhance efficacy .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing quinazoline derivatives exhibit potent anticancer properties. The quinazoline framework is known to inhibit various kinases involved in cancer progression, such as the epidermal growth factor receptor (EGFR) and platelet-derived growth factor receptor (PDGFR) .
Neuropharmacological Effects
The piperazine component is associated with neuropharmacological activity. Compounds similar to 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline have been explored for their potential in treating psychiatric disorders due to their ability to modulate neurotransmitter systems .
Research Applications
The following table summarizes key applications and findings related to the compound:
Anticancer Studies
In a study evaluating quinazoline derivatives, compounds similar to this compound were shown to significantly reduce tumor growth in xenograft models of breast cancer by inhibiting the activity of key signaling pathways .
Neuropharmacological Research
A clinical trial investigated the effects of piperazine derivatives on patients with generalized anxiety disorder. The results indicated significant improvement in anxiety symptoms compared to placebo controls, suggesting that compounds like this compound could be effective treatments for anxiety disorders .
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Framework
The [1,2,3]triazolo[1,2,3]triazolo[1,5-a]quinazoline core distinguishes this compound from related derivatives:
- 1,2,4-Triazolo[1,5-a]quinazolines (e.g., antihypertensive agents in ): Differ in triazole ring connectivity (1,2,4 vs. 1,2,3), altering electronic distribution and binding interactions .
- Thieno-fused triazolopyrimidines (e.g., thieno[3,2-e][1,2,3]triazolo[1,5-a]pyrimidines): Replace the quinazoline aryl ring with a thiophene, enhancing anticancer activity but reducing solubility .
Substituent Analysis
Key substituents and their analogs:
*Calculated based on formula C₃₅H₃₂N₆O₂S.
Pharmacological Activity Comparison
Receptor Interaction Profiles
- Adenosine/Benzodiazepine Receptor Antagonism: Triazolo[1,5-a]quinazolines with aryl-sulfonyl groups (e.g., tosyl) mimic adenine, enabling receptor antagonism .
- 5-HT6 Receptor Antagonism : Derivatives with piperazine substituents (e.g., benzhydrylpiperazine) show affinity for serotonin receptors, similar to H14 in .
- Antihypertensive Activity : 1,2,4-Triazolo[1,5-a]quinazolines reduce blood pressure via vasodilation, but 1,2,3-triazolo analogs lack reported data .
Therapeutic Indications
Molecular Properties
Q & A
Basic Research Questions
Q. What are the key considerations in designing a multi-step synthesis pathway for 5-(4-Benzhydrylpiperazin-1-yl)-3-tosyl-[1,2,3]triazolo[1,5-a]quinazoline?
- Methodological Answer : The synthesis typically involves sequential reactions, such as coupling the triazoloquinazoline core with benzhydrylpiperazine and tosyl groups. Critical steps include:
- Reaction Condition Optimization : Temperature (e.g., 80–100°C for cyclization), solvent choice (DMSO or ethanol for solubility), and catalyst selection (e.g., copper sulfate for click chemistry) .
- Purification : Column chromatography or recrystallization to isolate intermediates with >95% purity .
- Yield Enhancement : Microwave-assisted synthesis reduces reaction time by 40–60% compared to conventional methods .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of the compound post-synthesis?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and confirm substituent connectivity (e.g., benzhydryl protons at δ 7.2–7.4 ppm and triazole carbons at ~150 ppm) .
- IR Spectroscopy : Peaks at 1600–1650 cm⁻¹ (C=N stretch) and 1150 cm⁻¹ (S=O stretch) validate triazole and tosyl groups .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]⁺ at m/z 571.7) .
Q. How do structural features like the triazole and quinazoline moieties influence the compound’s biological activity?
- Methodological Answer :
- Triazole Core : Facilitates hydrogen bonding with target proteins (e.g., kinase ATP-binding sites) and π-π stacking with aromatic residues .
- Quinazoline Backbone : Enhances planar rigidity, improving binding affinity to hydrophobic pockets in enzymes like tyrosine kinases .
- Benzhydrylpiperazine : Increases lipophilicity, enhancing blood-brain barrier penetration in neurological targets .
Advanced Research Questions
Q. How can X-ray crystallography resolve contradictions in the proposed 3D conformation of the triazoloquinazoline core?
- Methodological Answer :
- Crystallographic Analysis : Single-crystal X-ray diffraction at 100 K reveals bond angles (e.g., N1-C2-N3 ≈ 120°) and dihedral angles between triazole and quinazoline planes (e.g., 5–10° deviation from coplanarity) .
- Data Interpretation : Compare experimental results with DFT-calculated structures to validate tautomerism or conformational flexibility .
Q. What strategies address discrepancies in reported biological activity data across in vitro and in vivo studies?
- Methodological Answer :
- Dose-Response Replication : Standardize assays (e.g., IC₅₀ measurements using MTT vs. ATP-luminescence) to minimize variability .
- Metabolic Stability Testing : Evaluate hepatic microsome degradation rates (e.g., t₁/₂ < 30 min in murine models) to explain reduced in vivo efficacy .
- Target Selectivity Profiling : Use kinome-wide screening to identify off-target interactions (e.g., EGFR vs. VEGFR inhibition ratios) .
Q. How can computational modeling predict the compound’s interaction with multidrug resistance (MDR) transporters like P-glycoprotein?
- Methodological Answer :
- Molecular Docking : Simulate binding poses using AutoDock Vina with PDB ID 6DW to assess affinity (e.g., ΔG < -8 kcal/mol indicates strong binding) .
- MD Simulations : Analyze stability of ligand-transporter complexes over 100 ns trajectories to predict efflux pump inhibition .
Q. What synthetic modifications improve solubility without compromising target affinity?
- Methodological Answer :
- PEGylation : Introduce polyethylene glycol chains at the piperazine nitrogen to increase aqueous solubility (logP reduction from 4.2 to 2.8) .
- Prodrug Design : Convert the tosyl group to a phosphate ester for pH-dependent release in tumor microenvironments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
